

## In-Depth Technical Guide to the Physicochemical Properties of CCCI-01

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**CCCI-01**, also known by its IUPAC name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering. This technical guide provides a comprehensive overview of the known physicochemical properties of **CCCI-01**, crucial for its application in cancer research and drug development. The document details its chemical identity, structural characteristics, and available data on its physical and chemical properties. Furthermore, it outlines the experimental protocol for the high-content screening assay used in its identification and provides a visualization of the general signaling pathway it perturbs.

## **Chemical Identity and Structure**

**CCCI-01** is a synthetic compound identified through a high-content screen for inhibitors of centrosome clustering in cancer cells. Its fundamental chemical and structural properties are summarized below.



Property	Value	
IUPAC Name	N2-(3-pyridylmethyl)-5-nitro-2-furamide	
Synonyms	5-Nitro-N-(3-pyridinylmethyl)-2- furancarboxamide	
CAS Registry Number	215778-97-5	
Chemical Formula	C11H9N3O4	
Molecular Weight	247.21 g/mol	
Appearance	White to beige powder	
Purity	≥98% (as determined by HPLC)	
SMILES	O=C(NCC1=CC=CN=C1)C2=CC=C(INVALID-LINK=O)O2	
InChI Key	OBZHOVWNZIVCCZ-UHFFFAOYSA-N	

## **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the available data for **CCCI-01**.



Property	Value	Experimental Protocol
Melting Point	Data not available	A standard method for determining the melting point of a powdered solid involves using a capillary melting point apparatus. The powdered compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
рКа	Data not available	The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a compound like CCCI-01, which has both acidic (amide) and basic (pyridine) functionalities, multiple pKa values may exist. Potentiometric titration would involve dissolving the compound in a suitable solvent and titrating with a strong acid and a strong base to determine the points of inflection corresponding to the pKa values.
Solubility	DMSO: 20 mg/mL (clear solution)	To determine solubility, an excess of the compound is added to a known volume of the solvent (e.g., DMSO). The mixture is agitated at a constant temperature until

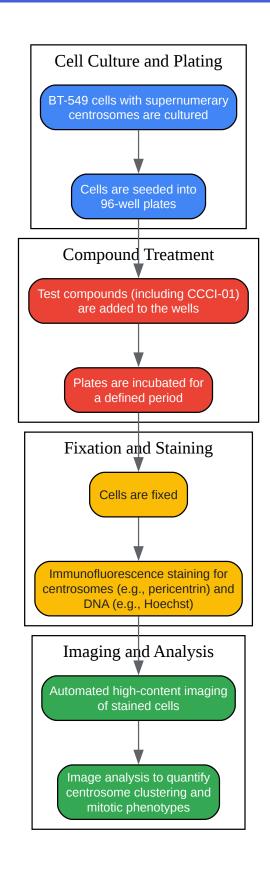


equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC with UV detection.

# Experimental Protocols High-Content Screening for Centrosome Clustering Inhibitors

**CCCI-01** was identified through a cell-based high-throughput screen designed to discover small molecules that inhibit centrosome clustering. The following is a generalized workflow based on the methodology described in the discovery publication.





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Caption: High-content screening workflow for identifying centrosome clustering inhibitors.



## **HPLC Method for Purity Assessment**

While a specific detailed protocol for the HPLC analysis of **CCCI-01** is not publicly available, a general reverse-phase HPLC method can be employed for purity determination.

#### Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

#### Mobile Phase:

A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a
common starting point for small molecules. The gradient would typically range from a low to
a high percentage of acetonitrile over a set time to ensure the elution of compounds with
varying polarities.

#### Detection:

• UV detection at a wavelength where **CCCI-01** exhibits maximum absorbance.

#### Procedure:

- Prepare a stock solution of CCCI-01 in a suitable solvent (e.g., DMSO or acetonitrile).
- Perform serial dilutions to create a calibration curve.
- Inject a known volume of the sample onto the HPLC column.
- Run the gradient method and record the chromatogram.
- The purity is determined by the area of the main peak relative to the total area of all peaks.

## **Mechanism of Action and Signaling Pathway**

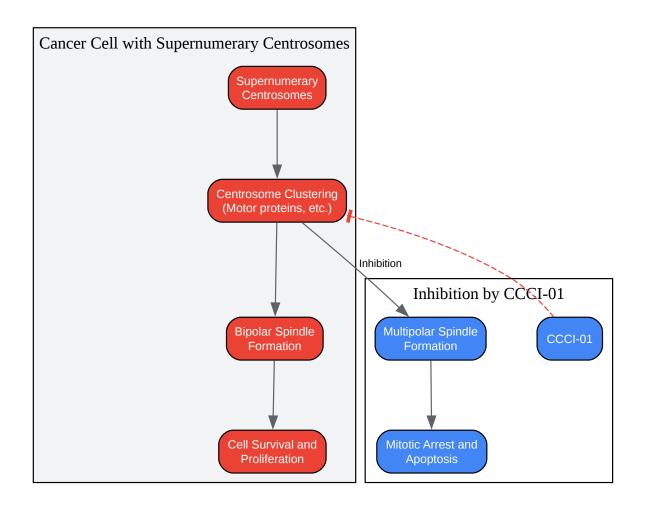
**CCCI-01** functions as a centrosome clustering inhibitor. In many cancer cells, the presence of supernumerary (more than two) centrosomes would typically lead to multipolar spindle formation during mitosis, resulting in catastrophic cell division and death. To circumvent this,



cancer cells have developed mechanisms to cluster these extra centrosomes into two functional poles, enabling a bipolar cell division and ensuring their survival.

**CCCI-01** disrupts this clustering process, leading to the formation of multipolar spindles specifically in cancer cells with extra centrosomes. This targeted disruption induces mitotic arrest and subsequent apoptosis in the cancer cells, while having a lesser effect on normal cells which typically have only two centrosomes.

The precise molecular target of **CCCI-01** within the centrosome clustering pathway has not been definitively elucidated. However, the general pathway involves a complex interplay of motor proteins, microtubule-associated proteins, and cell cycle regulators.



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Caption: General signaling pathway of centrosome clustering and its inhibition by CCCI-01.

## Conclusion

**CCCI-01** is a promising lead compound for the development of cancer therapeutics that selectively target tumor cells with centrosome amplification. This guide has summarized the currently available physicochemical data for **CCCI-01**. Further research is required to fully characterize its properties, including the experimental determination of its melting point and pKa values, as well as a more detailed elucidation of its specific molecular target and mechanism of action. Such data will be invaluable for the future optimization and development of this class of centrosome clustering inhibitors.

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